molecular formula C20H24N2O2 B2769014 {1-[4-(3,4-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methanol CAS No. 853752-90-6

{1-[4-(3,4-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methanol

Cat. No.: B2769014
CAS No.: 853752-90-6
M. Wt: 324.424
InChI Key: HBCLCZMAJSZRCK-UHFFFAOYSA-N
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Description

{1-[4-(3,4-Dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methanol is a benzimidazole derivative featuring a 3,4-dimethylphenoxybutyl chain and a hydroxymethyl group at the 2-position of the benzodiazole core. The compound’s molecular weight is 310.39 g/mol (C₁₉H₂₂N₂O₂), with the dimethylphenoxy group enhancing lipophilicity and the hydroxymethyl group enabling hydrogen bonding interactions .

Properties

IUPAC Name

[1-[4-(3,4-dimethylphenoxy)butyl]benzimidazol-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-15-9-10-17(13-16(15)2)24-12-6-5-11-22-19-8-4-3-7-18(19)21-20(22)14-23/h3-4,7-10,13,23H,5-6,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCLCZMAJSZRCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[4-(3,4-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methanol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3,4-dimethylphenol with 1,4-dibromobutane to form 4-(3,4-dimethylphenoxy)butane. This intermediate is then reacted with benzimidazole-2-carbaldehyde under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

{1-[4-(3,4-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methanol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

{1-[4-(3,4-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {1-[4-(3,4-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methanol involves its interaction with specific molecular targets. It is believed to modulate certain biochemical pathways, potentially through inhibition of specific enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural features, molecular weights, and biological activities of related benzimidazole derivatives:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities
Target Compound C₁₉H₂₂N₂O₂ 310.39 3,4-Dimethylphenoxybutyl, hydroxymethyl Moderate lipophilicity, H-bond donor
4-{1-[4-(3,4-Dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one (878693-40-4) C₂₆H₃₁N₃O₂ 417.54 Pyrrolidinone, allyl group Higher molecular weight, potential kinase inhibition
[1-(Difluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol (929974-21-0) C₉H₈F₂N₂O 198.17 Difluoromethyl Enhanced metabolic stability, lower logP
N-({1-[4-(3,4-Dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide (920114-15-4) C₂₄H₂₆N₄O₃ 418.50 Furan-2-carboxamide Improved H-bonding, possible protease inhibition
2-[4-(1H-1,3-Benzodiazol-2-yl)butyl]-4-methoxy-2,3-dihydro-1H-isoindole-1,3-dione (Compound 18) C₂₀H₂₀N₄O₃ 364.40 Methoxy-isoindole-dione PDE10A inhibition, flexible binding
1-{5-[1-(3-Methylbutyl)-1H-pyrazol-4-yl]-1H-benzimidazol-2-yl}ethanol C₁₈H₂₂N₄O 310.40 Pyrazole, ethanol Steric hindrance, variable receptor selectivity

Key Observations:

  • Lipophilicity: The target compound’s dimethylphenoxybutyl chain increases logP compared to the difluoromethyl derivative (CAS 929974-21-0), which is more polar due to fluorine atoms .
  • Hydrogen Bonding: The hydroxymethyl group in the target compound provides H-bond donor capacity, similar to the ethanol group in the pyrazole-containing analog (CAS in ).

Pharmacological Activity

  • Enzyme Inhibition: Compound 18 () demonstrated PDE10A inhibition via molecular docking, suggesting that the benzimidazole core and flexible alkyl chains are critical for binding. The target compound’s dimethylphenoxybutyl chain may similarly enable hydrophobic interactions with enzyme pockets .
  • Antimicrobial Potential: Triazole- and thiazole-substituted analogs () showed docking poses overlapping with acarbose, hinting at α-glucosidase inhibition. The target compound’s lack of heterocyclic appendages may reduce such activity but improve selectivity .
  • Metabolic Stability : The difluoromethyl derivative () likely resists oxidative metabolism better than the target compound due to fluorine’s electron-withdrawing effects .

Biological Activity

The compound {1-[4-(3,4-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methanol is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C21_{21}H26_{26}N2_{2}O2_{2}
  • Molecular Weight : 338.45 g/mol
  • IUPAC Name : 1-[4-(3,4-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl]methanol

Anti-inflammatory Properties

Benzodiazole derivatives are also known for their anti-inflammatory effects. The mechanism typically involves the inhibition of pro-inflammatory cytokines and modulation of immune responses. In vitro studies have shown that related compounds can significantly reduce inflammation markers in cell cultures .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Modulation : It could potentially act on receptors that mediate pain and inflammation responses.

Case Study 1: Antimicrobial Efficacy

A study investigated the efficacy of various benzodiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications in the benzodiazole structure enhanced antibacterial activity significantly. Although not directly tested on this compound, these findings suggest that similar modifications could yield potent antimicrobial agents.

CompoundActivity Against S. aureusActivity Against E. coli
Benzodiazole AInhibitory (MIC 32 µg/mL)Non-inhibitory
Benzodiazole BInhibitory (MIC 16 µg/mL)Inhibitory (MIC 32 µg/mL)

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of related benzodiazole compounds in a murine model of arthritis. The results showed a significant reduction in paw swelling and inflammatory cytokine levels upon treatment with these compounds .

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